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Compound of Interest

Compound Name: (Perfluoroheptanoyl)acetone

Cat. No.: B1362343

(Perfluoroheptanoyl)acetone, systematically known as 5,5,6,6,7,7,8,8,9,9,10,10,10-
tridecafluorodecane-2,4-dione, is a specialized chemical compound that merges the structural
motifs of a 3-diketone with a heavily fluorinated alkyl chain. This unique combination imparts
properties that are of significant interest to researchers in materials science, coordination
chemistry, and drug development. The (3-diketone functional group is a well-established
chelating agent for metal ions, while the perfluoroheptanoyl tail introduces pronounced
hydrophobicity, lipophilicity, and thermal stability.

For professionals in drug development and scientific research, a thorough understanding of a
compound's physical properties is not merely academic; it is the bedrock of practical
application. Properties such as solubility, melting point, and stability directly govern formulation
strategies, reaction conditions, purification methods, and ultimately, bioavailability and efficacy.
This guide provides a comprehensive overview of the known and predicted physical properties
of (Perfluoroheptanoyl)acetone, details the requisite experimental protocols for their
validation, and offers insights grounded in years of field experience to empower researchers in
their work with this and similar fluorinated compounds.

Part 1: Chemical Identity and Molecular Structure

Precise identification is the first step in any rigorous scientific investigation. The fundamental
identifiers for (Perfluoroheptanoyl)acetone are summarized below.
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Table 1: Core Chemical Identifiers for

(Perfluoroheptanoyl)acetone

Identifier Value Source

5,5,6,6,7,7,8,8,9,9,10,10,10-
IUPAC Name ) ) PubChem[1]
tridecafluorodecane-2,4-dione

CAS Number 82822-26-2 PubChem[1]
Molecular Formula C10HsF1302 PubChem[1]
Molecular Weight 404.12 g/mol PubChem[1]

CC(=0)CC(=0)C(C(C(C(C(C(
Canonical SMILES F)(F)F)(F)F)(F)F)(F)F)(F)F) PubChem[1]
(FF

VMRLNPHYYNLINM-
InChlKey PubChem[1]
UHFFFAOYSA-N

Molecular Structure Visualization

The structure reveals a classic 2,4-dione (acetylacetone) framework where one methyl group
has been replaced by a tridecafluoroheptyl group. This substitution is the primary driver of its
unique physicochemical characteristics.

Caption: Workflow for systematic solubility determination.
Step-by-Step Methodology:

o Preparation: Accurately weigh approximately 10 mg of the test substance into a clear glass
vial.

» Solvent Addition: Add 0.1 mL of the chosen solvent (e.g., purified water, acetone, methanol,
DMSO) to the vial. This creates an initial test concentration of 200 mg/mL.

 Agitation: Vigorously shake or vortex the vial for 1 minute. Follow with 5 minutes in an
ultrasonic bath to break up agglomerates.
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o Observation: Visually inspect the solution against a dark background. If the substance has
completely dissolved with no visible particulates, its solubility is >100 mg/mL in that solvent
at ambient temperature.

e Incremental Addition: If not fully dissolved, add solvent in 0.1 mL increments, repeating Step
3 after each addition.

o Endpoint: Continue until complete dissolution is achieved. Record the total volume of solvent
used.

o Calculation: Calculate the solubility in mg/mL.

» Trustworthiness Check: The clarity of the final solution is the primary validation. For critical
applications, this can be confirmed by analyzing a filtered aliquot via HPLC-UV to ensure no
undissolved material is present.

« Critical Insight: Be aware that some per- and polyfluoroalkyl ether acids have shown
instability and degradation in aprotic solvents like acetone and DMSO over time. [2]It is
crucial to prepare solutions fresh and consider performing a time-course stability study if
solutions are to be stored.

Protocol 2: Spectroscopic and Spectrometric Identity
Confirmation

Causality: Before measuring physical properties, one must unequivocally confirm the chemical
identity and purity of the material. Spectroscopic techniques provide a molecular fingerprint.
Mass spectrometry confirms the molecular weight and fragmentation pattern, while NMR
elucidates the precise atomic connectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. (Perfluoroheptanoyl)acetone | CLOH5F1302 | CID 2782404 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 2. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental
and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Introduction: Contextualizing a Unique Fluorinated 3-
Diketone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362343#physical-properties-of-perfluoroheptanoyl-
acetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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